molecular formula C15H15F3N2O2 B15096285 Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15096285
M. Wt: 312.29 g/mol
InChI Key: UXFQOZUWNVTLFB-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1209915-91-2) is a quinoline derivative with the molecular formula C₁₅H₁₅F₃N₂O₂ and a molecular weight of 312.29 g/mol . The compound features a dimethylamino group at position 4 and a trifluoromethyl group at position 7, which influence its electronic, physicochemical, and biological properties.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-7-9(15(16,17)18)5-6-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3

InChI Key

UXFQOZUWNVTLFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as iron or copper to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yields and efficiency. The use of heterogeneous catalysts, such as cobalt oxide, can be employed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method allows for the large-scale production of this compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hantzsch esters, palladium on carbon.

    Catalysts: Iron, copper, cobalt oxide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate -N(CH₃)₂ C₁₅H₁₅F₃N₂O₂ 312.29 High electron density at C4; potential GABAAR modulation
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate -NH(2-hydroxyphenyl) C₁₉H₁₅F₃N₂O₃ 376.33 Enhanced hydrogen-bonding capacity; possible kinase inhibition
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate -OH C₁₃H₁₀F₃NO₃ 285.22 Increased polarity; lower logP
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate -Cl C₁₃H₉ClF₃NO₂ 303.67 Electrophilic C4; precursor for nucleophilic substitution
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate -H C₁₃H₁₀F₃NO₂ 269.22 Minimal steric hindrance; baseline activity studies
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate -NHCH₃ C₁₄H₁₃F₃N₂O₂ 298.26 Intermediate basicity; SAR exploration

Notes:

  • Electron Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing electron density at C4 and enhancing basicity compared to chloro (-Cl) or hydroxyl (-OH) substituents .
  • Reactivity: Chloro-substituted analogs (e.g., Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate) serve as intermediates for nucleophilic aromatic substitution, enabling synthesis of pyrazoloquinolinones (e.g., GABAAR ligands) .
  • Polarity: Hydroxyl and amino groups increase solubility in polar solvents, whereas trifluoromethyl and ester groups enhance lipophilicity .

Physicochemical Properties

  • LogP and Solubility: The dimethylamino group in the target compound reduces logP compared to chloro analogs but increases it relative to hydroxyl derivatives. Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (logP ~1.2) is more polar than the dimethylamino analog (estimated logP ~2.8) .
  • Thermal Stability: Chloro and trifluoromethyl groups enhance thermal stability, while dimethylamino substituents may introduce steric strain .

Biological Activity

Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C15H15F3N2O2
  • Molecular Weight : Approximately 312.2870 g/mol
  • Structural Features :
    • Dimethylamino group at the 4th position
    • Trifluoromethyl group at the 7th position
    • Ethyl ester group at the 3rd position

This distinctive arrangement enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

This compound exhibits several mechanisms of action, primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Antagonism : The compound interacts with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including resistant strains of bacteria and fungi. The trifluoromethyl group is believed to enhance membrane permeability, increasing its potency against microbial cells.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may act as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylateSimilar quinoline structureDifferent position of trifluoromethyl group may alter biological activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateHydroxy group at the 4th positionHydroxy group may enhance solubility
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-7-(trifluoromethyl)quinoline-3-carboxylateAdditional phenyl group attachedPotentially enhanced binding affinity

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the compound's ability to inhibit topoisomerase II revealed that it effectively induced apoptosis in HeLa cells (cervical cancer cell line). The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Mycobacterium tuberculosis. The compound showed promising results, suggesting that modifications in the molecular structure could enhance its efficacy against resistant strains.
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted that variations in substituents on the quinoline ring can significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and receptor antagonism.

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